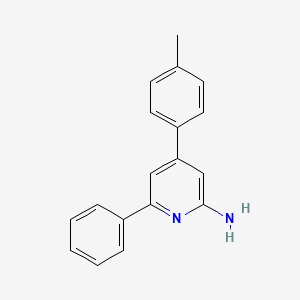![molecular formula C8H9N3O6 B2762097 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1856047-09-0](/img/structure/B2762097.png)
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is not fully understood, but it has been suggested that 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects:
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has been shown to exhibit anti-inflammatory and anti-tumor activities by inhibiting the production of prostaglandins and the activity of NF-κB. 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has been shown to have low toxicity in vitro, making it a promising candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has several advantages for lab experiments, including its low toxicity in vitro, its potential applications in various fields, and its availability for purchase from chemical suppliers. However, 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid, including the development of new derivatives with improved biological activities, the investigation of the mechanism of action of 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid, and the evaluation of 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid as a potential drug candidate for the treatment of inflammatory diseases and cancer. Additionally, 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Synthesis Methods
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has been synthesized using various methods, including the reaction between 4-chloro-3-nitropyrazole and ethyl 3-bromopropionate in the presence of potassium carbonate, and the reaction between 4-hydroxy-3-nitropyrazole and ethyl 3-bromopropionate in the presence of sodium hydride. The yield of 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid varies depending on the method used, and the purity of the compound can be improved using recrystallization or column chromatography.
Scientific Research Applications
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has been widely used in scientific research due to its potential applications in various fields. 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has also been used as a building block for the synthesis of other pyrazole derivatives that exhibit biological activities.
properties
IUPAC Name |
3-(4-methoxycarbonyl-3-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-17-8(14)5-4-10(3-2-6(12)13)9-7(5)11(15)16/h4H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDZRYMNMPNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2762014.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic acid](/img/structure/B2762015.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)
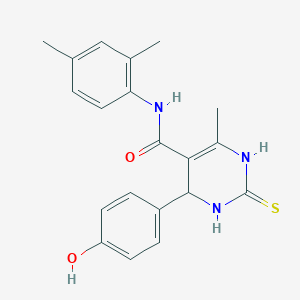
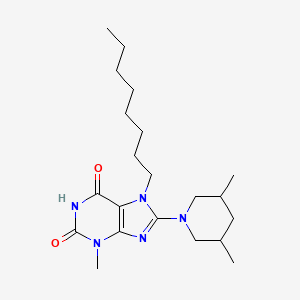
![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)
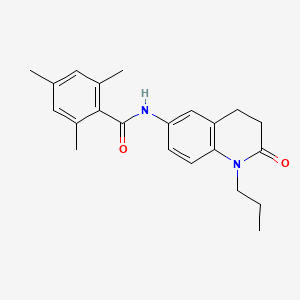
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2762027.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2762030.png)
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)
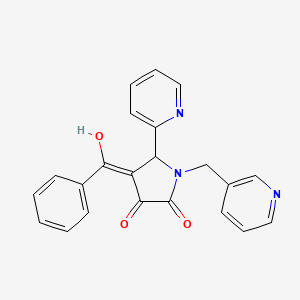
![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)
